Rhodamine 700

Description

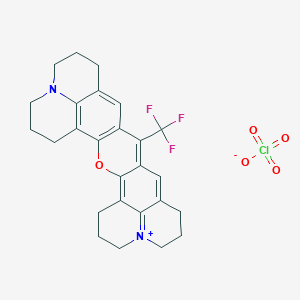

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

16-(trifluoromethyl)-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N2O.ClHO4/c27-26(28,29)21-19-13-15-5-1-9-30-11-3-7-17(22(15)30)24(19)32-25-18-8-4-12-31-10-2-6-16(23(18)31)14-20(21)25;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRBNPBWAFIKA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C(F)(F)F)CCC7.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClF3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347134 |

Source

|

| Record name | Rhodamine 700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green odorless crystals; [Exciton MSDS] |

Source

|

| Record name | LD 700 perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15097 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63561-42-2 |

Source

|

| Record name | Rhodamine 700 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63561-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | EINECS 264-312-0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063561422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 700 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7,12,13,16,17-octahydro-9-(trifluoromethyl)-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Rhodamine 700: A Comprehensive Technical Guide to its Spectral Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 700 is a fluorescent dye belonging to the rhodamine family, a class of dyes well-regarded for their high fluorescence brightness and photostability. Notably, this compound is one of the few rhodamines that exhibit fluorescence in the near-infrared (NIR) region of the spectrum. This characteristic, along with its utility as a laser dye, makes it a valuable tool in various biomedical and biotechnological applications, particularly in live-cell imaging and fluorescence microscopy. This guide provides an in-depth overview of the core spectral properties and characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Core Properties and Characteristics

This compound is a complex organic molecule with a xanthene core, characteristic of the rhodamine family. Its chemical structure gives rise to its unique spectral properties in the longer wavelength region.

Physicochemical Characteristics

A summary of the key physicochemical characteristics of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 538.94 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Spectral Properties

The defining features of any fluorophore are its spectral properties. These quantitative parameters dictate its suitability for specific applications and instrumentation. The known spectral properties of this compound are summarized below.

| Spectral Parameter | Value (in Methanol) |

| Absorption Maximum (λabs) | ~650 nm[1] |

| Excitation Maximum (λex) | 643 nm |

| Emission Maximum (λem) | 664 nm |

| Molar Absorptivity (ε) | Data not available |

| Fluorescence Quantum Yield (Φf) | Data not available |

Experimental Protocols

Accurate characterization of a fluorescent dye is paramount for its effective use in research. This section provides detailed methodologies for determining the core spectral properties of this compound.

Determining Molar Absorptivity (Extinction Coefficient)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., methanol or DMSO)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with concentrations ranging from approximately 1 µM to 10 µM.

-

Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λabs), which is approximately 650 nm for this compound.[1] Use the same solvent as a blank.

-

Plot the data: Plot the absorbance values at λabs against the corresponding concentrations.

-

Calculate molar absorptivity: According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot is equal to the molar absorptivity (ε) when the path length (l) is 1 cm.

Determining Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence of the sample to a well-characterized standard, is commonly used.

Materials:

-

This compound solution of known absorbance

-

A suitable quantum yield standard with a known quantum yield (e.g., another rhodamine dye with a similar excitation and emission range, dissolved in the same solvent)

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Select a suitable standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound.

-

Prepare solutions: Prepare a series of dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure absorption spectra: Record the absorption spectra of all solutions.

-

Measure fluorescence spectra: Excite the sample and standard solutions at the same wavelength. Record the fluorescence emission spectra over their entire emission range.

-

Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission spectrum) for both the sample and the standard.

-

Calculate the quantum yield: The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

-

Φf,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Applications in Cellular Imaging

This compound's near-infrared fluorescence makes it particularly useful for biological imaging, as longer wavelengths penetrate deeper into tissues and minimize autofluorescence from biological samples. One of its primary applications is the staining of mitochondria in living cells.

Experimental Workflow: Mitochondrial Staining in Live Cells

This workflow outlines the general steps for staining mitochondria in live cells using this compound.

Materials:

-

Live cells cultured on a suitable imaging dish or slide

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets for near-infrared dyes

Procedure:

-

Prepare staining solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range).

-

Cell staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells at 37°C for a period of 15-30 minutes to allow the dye to accumulate in the mitochondria.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with filters appropriate for this compound's excitation and emission wavelengths (Excitation ~643 nm, Emission ~664 nm).

Conclusion

References

An In-Depth Technical Guide to the Fluorescence Mechanism of Rhodamine 700

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine 700 is a near-infrared fluorescent dye belonging to the xanthene class, recognized for its applications as a laser dye and for mitochondrial staining.[1] Its fluorescence properties are governed by its distinct molecular structure, which includes a rigid xanthene core and terminal amino groups. This guide provides a comprehensive overview of the core fluorescence mechanism of this compound, detailing its photophysical properties, the influence of the solvent environment, and the key electronic transitions involved. Experimental protocols for characterizing its fluorescence are also provided, along with a compilation of its known photophysical data.

Core Fluorescence Mechanism

The fluorescence of this compound originates from its rigid, planar xanthene structure, which forms a delocalized π-electron system. This system is responsible for the dye's strong absorption of light in the visible region and its subsequent emission of fluorescent light at a longer wavelength. The core mechanism can be understood through the following key aspects:

Electronic Transitions and the Jablonski Diagram

The process of fluorescence in this compound is elegantly described by the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

-

Excitation: The process begins with the absorption of a photon of light, which excites the molecule from its electronic ground state (S₀) to a higher electronic singlet state (typically S₁). This transition is rapid, occurring on the femtosecond timescale. In methanol, this compound exhibits a strong absorption peak corresponding to the S₀ → S₁ transition.[2]

-

Vibrational Relaxation and Internal Conversion: Following excitation, the molecule is typically in a higher vibrational level of the S₁ state. It rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes known as vibrational relaxation and internal conversion. This relaxation process dissipates some energy as heat.

-

Fluorescence Emission: From the lowest vibrational level of the S₁ state, the molecule returns to the electronic ground state (S₀) by emitting a photon. This radiative transition is known as fluorescence. Because some energy is lost through vibrational relaxation, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Intersystem Crossing and Non-Radiative Decay: The excited state can also decay back to the ground state through non-radiative pathways. One such pathway is intersystem crossing to a triplet state (T₁), from which it can return to the ground state via phosphorescence (a much slower process) or non-radiatively. Other non-radiative decay processes can also compete with fluorescence, reducing the overall fluorescence quantum yield.

Jablonski diagram illustrating the electronic transitions in this compound.

Structure-Property Relationships

The specific chemical structure of this compound dictates its photophysical properties:

-

Xanthene Core: The rigid, planar xanthene ring system is the core chromophore. Its extended π-conjugated system is responsible for the intense absorption and emission in the near-infrared region.

-

Amino Groups: The terminal amino groups act as electron-donating groups, which are integral to the π-electron system and influence the energy of the electronic transitions.

-

Lactone-Zwitterion Equilibrium: Like many rhodamine dyes, this compound can exist in equilibrium between a colorless, non-fluorescent lactone form and a colored, highly fluorescent zwitterionic form. In polar solvents, the equilibrium favors the fluorescent zwitterionic form. The ability to switch between these two forms is crucial for the development of "fluorogenic" probes that become fluorescent upon binding to a target.[3][4]

Equilibrium between the lactone and zwitterionic forms of this compound.

Influence of the Solvent Environment

The photophysical properties of this compound are significantly influenced by the surrounding solvent. The polarity of the solvent can affect the absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime. Generally, for rhodamine dyes, an increase in solvent polarity leads to a stabilization of the excited state, which can influence the rates of radiative and non-radiative decay.[5]

Quantitative Photophysical Data

| Solvent | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Methanol | ~645 | ~665 | Data not available | Data not available | Data not available |

| DMSO | 643 | 664 | Data not available | Data not available | Data not available |

Note: Data for molar extinction coefficient, quantum yield, and lifetime for this compound in these specific solvents were not available in the searched literature. The provided excitation and emission maxima are based on the available spectroscopic studies.

Detailed Experimental Protocols

Accurate characterization of the photophysical properties of this compound is essential for its application in research and drug development. Below are detailed protocols for key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

This compound perchlorate

-

Spectrophotometric grade solvent (e.g., methanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).

-

Absorbance Measurement: For each dilution, record the absorbance spectrum using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

For each concentration, record the absorbance at λ_max.

-

Plot a graph of absorbance at λ_max versus concentration.

-

The slope of the resulting straight line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).

-

Workflow for determining the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

-

This compound solution of known absorbance

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., another rhodamine dye with well-characterized properties)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a dilute solution of this compound and a solution of the fluorescence standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the this compound solution and the standard solution at the excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

Record the fluorescence emission spectrum of the solvent (blank).

-

Record the fluorescence emission spectrum of the standard solution.

-

Record the fluorescence emission spectrum of the this compound solution under identical conditions (excitation wavelength, slit widths).

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_standard).

-

Calculate the quantum yield of this compound (Φ_sample) using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term cancels out.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Materials:

-

Pulsed light source (e.g., picosecond laser diode) with a high repetition rate

-

Highly sensitive, fast-response photodetector (e.g., single-photon avalanche diode - SPAD)

-

TCSPC electronics (time-to-amplitude converter and multichannel analyzer)

-

This compound solution

Procedure:

-

Instrument Setup:

-

The pulsed laser excites the sample.

-

A small fraction of the laser pulse is directed to a "start" detector to synchronize the timing.

-

The fluorescence emission from the sample is collected and directed to a "stop" detector.

-

-

Data Acquisition:

-

The TCSPC electronics measure the time delay between the "start" and "stop" signals for each detected photon.

-

This process is repeated for a large number of excitation cycles.

-

A histogram of the arrival times of the emitted photons is constructed. This histogram represents the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τf).

-

Workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

This compound's fluorescence is a robust phenomenon rooted in its chemical structure and influenced by its environment. Understanding the core mechanism, from electronic transitions to the impact of solvent polarity, is paramount for its effective use in advanced scientific applications. The provided protocols offer a framework for the precise characterization of its photophysical properties, enabling researchers to harness its near-infrared fluorescence for pioneering work in cellular imaging and beyond. Further research to populate a comprehensive database of its photophysical parameters in a wider range of solvents would be highly beneficial to the scientific community.

References

Unveiling the Photophysical intricacies of Rhodamine 700: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Rhodamine 700, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and diagnostics. This document details the dye's spectral characteristics, quantum yield, and fluorescence lifetime, alongside standardized experimental protocols for their measurement. Visualizations of key processes and workflows are provided to facilitate a deeper understanding of its behavior and application.

Core Photophysical Properties of this compound

This compound is a cationic dye belonging to the xanthene class, known for its robust fluorescence in the near-infrared region of the electromagnetic spectrum. This characteristic makes it particularly valuable for biological imaging applications, as it minimizes background autofluorescence from endogenous molecules and allows for deeper tissue penetration.

Spectral Characteristics

The absorption and emission spectra of this compound are key to its application. The dye exhibits a strong absorption maximum in the red region of the visible spectrum and emits fluorescence in the near-infrared region. These spectral properties are influenced by the solvent environment.

| Property | Value | Solvent |

| Molar Mass | 538.94 g/mol | - |

| Absorption Maximum (λ_abs_) | ~643 - 650 nm | Methanol/Ethanol |

| Emission Maximum (λ_em_) | ~664 nm | Methanol/Ethanol |

| Solubility | Soluble in DMSO | - |

Table 1: Key Physicochemical and Spectral Properties of this compound.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_f_) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_f_) is the average time the molecule spends in the excited state before returning to the ground state. While specific, consistently reported values for this compound in common solvents are scarce in the literature, a fluorescence lifetime of approximately 1.9 ns has been reported in glycerol-water mixtures[1]. For context, related rhodamine dyes such as Rhodamine B and Rhodamine 6G exhibit quantum yields that are highly solvent-dependent, often ranging from 0.3 to 0.7 in ethanol[2][3]. The quantum yield of rhodamine dyes is known to be influenced by factors such as solvent polarity and viscosity.

| Parameter | Value | Solvent/Conditions |

| Fluorescence Quantum Yield (Φ_f_) | Data not readily available in common solvents | - |

| Fluorescence Lifetime (τ_f_) | ~1.9 ns | Glycerol-water mixture[1] |

Table 2: Photophysical Parameters of this compound. Note: Quantitative data for this compound in standard solvents is limited in publicly available literature. The provided lifetime is from a specific study and may vary in other solvents.

Jablonski Diagram of this compound

The photophysical processes of absorption, fluorescence, and other relaxation pathways of this compound can be conceptually understood using a Jablonski diagram. This diagram illustrates the electronic and vibrational energy levels of a molecule and the transitions between them.

Caption: Simplified Jablonski diagram for this compound.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound requires standardized experimental protocols. Below are methodologies for key measurements.

Absorption and Emission Spectroscopy

Objective: To determine the absorption and emission maxima of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., methanol, ethanol, DMSO). A typical concentration is in the micromolar range, ensuring the absorbance at the maximum is below 0.1 to avoid inner filter effects.

-

Absorption Measurement:

-

Use a UV-Vis spectrophotometer.

-

Record the absorbance spectrum over a wavelength range that covers the expected absorption of this compound (e.g., 400-800 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).

-

-

Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λ_abs_).

-

Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 650-850 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λ_em_).

-

References

Rhodamine 700: A Technical Guide to Solubility in DMSO and Aqueous Buffers for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Rhodamine 700 in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work. The guide includes summarized quantitative data, detailed experimental protocols, and a workflow for solution preparation.

Introduction to this compound

This compound is a fluorescent dye belonging to the rhodamine family, known for its emission in the near-infrared region of the spectrum.[1][2][3] This property makes it particularly useful in biological imaging applications where minimizing autofluorescence from endogenous molecules is crucial. One of its primary applications is in the staining of mitochondria in living cells.[1][2] Understanding its solubility characteristics is paramount for its effective use in experimental settings.

Solubility of this compound

The solubility of a fluorescent dye is a critical parameter that dictates its utility in various experimental protocols. Here, we detail the solubility of this compound in the commonly used organic solvent, DMSO, and discuss its characteristics in aqueous buffers.

Solubility in DMSO

This compound exhibits high solubility in DMSO. Quantitative data from multiple sources indicates a consistent solubility value.

Table 1: Quantitative Solubility Data for this compound in DMSO

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 50 mg/mL | 92.77 mM | Ultrasonication is recommended to achieve complete dissolution. |

This high solubility in DMSO allows for the preparation of concentrated stock solutions, which can then be diluted into aqueous buffers or cell culture media for final use.

Solubility in Aqueous Buffers

For practical purposes, this compound is considered to have limited solubility in purely aqueous solutions at high concentrations. The standard and recommended practice for preparing aqueous solutions of this compound for biological applications involves a two-step process:

-

Preparation of a high-concentration stock solution in DMSO.

-

Dilution of the DMSO stock into the desired aqueous buffer or cell culture medium to the final working concentration.

This method ensures that the dye is sufficiently dilute in the final aqueous solution to remain in a monomeric, fluorescent state and avoid aggregation. Working concentrations for cellular staining are typically in the nanomolar to micromolar range.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound and for preparing solutions for a common application, mitochondrial staining.

Experimental Protocol for Determining Solubility of this compound

This protocol is adapted from standard methods for determining the solubility of hydrophobic dyes.

Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

-

Spectrophotometer

-

Microcentrifuge

Procedure:

-

Prepare a Concentrated Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Use a vortex mixer and an ultrasonic bath to ensure complete dissolution.

-

-

Prepare Serial Dilutions:

-

Create a series of dilutions of the this compound stock solution in the aqueous buffer of interest. For example, prepare solutions with final concentrations ranging from 1 µM to 500 µM. Ensure the final concentration of DMSO is kept low and constant across all samples (e.g., <1%) to minimize its effect on solubility.

-

-

Equilibration:

-

Incubate the prepared solutions at room temperature for a set period (e.g., 2 hours) to allow them to reach equilibrium. Mix gently during this period.

-

-

Separation of Undissolved Dye:

-

Centrifuge the solutions at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved dye aggregates.

-

-

Quantification:

-

Carefully collect the supernatant from each tube.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of this compound (approximately 643 nm) using a spectrophotometer.

-

The highest concentration that results in a clear solution with no visible precipitate and a linear increase in absorbance is considered the approximate solubility in that specific buffer.

-

Protocol for Preparing this compound for Mitochondrial Staining

This protocol provides a general guideline for staining mitochondria in live cells. The optimal concentration and incubation time may vary depending on the cell type and experimental conditions.

Materials:

-

This compound

-

DMSO, anhydrous

-

Cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution)

-

Live cells cultured on a suitable imaging dish or slide

Procedure:

-

Prepare a 1 mM Stock Solution in DMSO:

-

Dissolve 5.39 mg of this compound (Molecular Weight: 538.94 g/mol ) in 10 mL of anhydrous DMSO.

-

Vortex and sonicate until the dye is completely dissolved.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

Prepare the Working Staining Solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the 1 mM stock solution in pre-warmed cell culture medium or buffer to a final working concentration. A typical starting concentration is between 100 nM and 1 µM. For example, to make a 500 nM working solution, add 0.5 µL of the 1 mM stock solution to 1 mL of medium.

-

-

Cell Staining:

-

Remove the existing culture medium from the cells.

-

Add the staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed culture medium or buffer to remove any unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed medium or buffer to the cells.

-

Image the cells using a fluorescence microscope with appropriate filters for this compound (Excitation/Emission: ~643/664 nm).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing a this compound solution for a typical cell staining experiment.

Caption: Workflow for preparing this compound for cell staining.

References

An In-Depth Technical Guide to the Safety and Handling of Rhodamine 700

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Rhodamine 700. Given the limited specific toxicological data for this compound, this document also includes information on the related compound, Rhodamine B, to provide a more complete safety profile. All personnel should be technically qualified and experienced in handling potentially hazardous chemicals.[1]

Hazard Identification and GHS Classification

There is conflicting information in Safety Data Sheets (SDS) regarding the GHS classification of this compound. Therefore, it is recommended to handle this compound with caution, considering all potential hazards.

One classification for this compound indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Another classification, specifically for this compound perchlorate, identifies it as an oxidizing solid that may intensify fire, and causes skin and serious eye irritation.[3]

Table 1: GHS Classification for this compound and this compound Perchlorate

| Classification | Hazard Class | Category | Hazard Statement |

| This compound | Acute toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life[2] | |

| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects | |

| This compound Perchlorate | Oxidizing solids | 3 | H272: May intensify fire; oxidizer |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

GHS Pictograms and Precautionary Statements

The following pictograms are associated with the hazards of this compound and its perchlorate form:

Signal Word: Danger, Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

-

H412: Harmful to aquatic life with long lasting effects.

-

H272: May intensify fire; oxidizer.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P220: Keep/Store away from clothing/combustible materials.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Much of the physical and chemical data for this compound is not available in the literature.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₆ClF₃N₂O₅ |

| Molecular Weight | 538.95 g/mol |

| Appearance | Blue solid |

| Solubility | Soluble in DMSO (50 mg/mL) Low solubility in water |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available |

| Auto-ignition Temperature | Data not available |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. Therefore, data for the structurally related compound Rhodamine B is provided for reference. It is imperative to handle this compound as a potentially hazardous substance.

Table 3: Toxicological Data for Rhodamine B (CAS 81-88-9)

| Endpoint | Species | Route | Value |

| Acute Toxicity (LD50) | Rat | Oral | 500 mg/kg |

| Mouse | Oral | 887 mg/kg | |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Severe eye irritation |

| Carcinogenicity | IARC | - | Group 3: Not classifiable as to its carcinogenicity to humans |

Aquatic Toxicity (Rhodamine B):

-

Fish (Oncorhynchus mykiss): LC50 - 217 mg/L - 96 h

-

Fish (Lepomis macrochirus): LC50 - 379 mg/L - 96 h

-

Crustaceans (Daphnia magna): EC50 - 22.9 mg/L - 48 h

Experimental Protocols

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). A lab coat or apron should be worn to cover all exposed skin.

-

Respiratory Protection: If working with the solid form where dust may be generated, or if engineering controls are insufficient, use a NIOSH-approved respirator.

Safe Handling Protocol

-

Preparation:

-

Read and understand the Safety Data Sheet (SDS) before use.

-

Ensure a safety shower and eyewash station are readily accessible.

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or aerosols.

-

Do not eat, drink, or smoke in the work area.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Protect from long-term exposure to light.

-

Recommended storage temperature is -20°C.

-

Store away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions:

-

Evacuate personnel from the area.

-

Wear appropriate personal protective equipment (see section 4.1).

-

Ensure adequate ventilation.

-

-

Containment and Clean-up:

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a suitable, closed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.

-

Prevent the spill from entering drains or waterways.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

-

Specific Hazards: Emits toxic fumes under fire conditions. If it is the perchlorate form, it may act as an oxidizer and intensify the fire.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Waste Identification: This includes unused or expired product, contaminated PPE, and any labware that has come into contact with the chemical.

-

Containerization: Collect waste in a clearly labeled, chemically resistant, and leak-proof container. The label should read "Hazardous Waste" and include the chemical name.

-

Storage: Store the waste container in a designated hazardous waste accumulation area.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.

Visualizations

Hazard Communication Workflow

Caption: GHS Hazard Communication Workflow for this compound.

Safe Handling Laboratory Workflow

Caption: General Laboratory Workflow for Safe Handling of this compound.

References

Rhodamine 700: A Technical Guide to Excitation and Emission Spectra Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the excitation and emission spectra of Rhodamine 700, a near-infrared fluorescent dye with significant applications in biological imaging and laser technologies. This document outlines its key spectroscopic properties, detailed experimental protocols for its spectral analysis and use in cellular imaging, and visual representations of relevant workflows.

Core Spectroscopic and Physical Properties

This compound is a cationic dye belonging to the rhodamine family, known for its brightness and photostability. Its utility in the near-infrared spectrum makes it particularly valuable for biological applications due to reduced autofluorescence from cellular components in this range.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that spectroscopic properties such as excitation and emission maxima can be influenced by the solvent environment.

| Property | Value | Notes |

| Molecular Weight | 538.95 g/mol | [1] |

| Molecular Formula | C₂₆H₂₆ClF₃N₂O₅ | |

| CAS Number | 63561-42-2 | |

| Excitation Maximum (λex) | ~643 - 650 nm | In methanol, the absorption maximum is around 650 nm. AAT Bioquest reports an excitation wavelength of 643 nm.[1][2] |

| Emission Maximum (λem) | ~664 - 677 nm | In methanol, the fluorescence peak is at approximately 677 nm (14,770 cm⁻¹). AAT Bioquest reports an emission wavelength of 664 nm.[1] |

| Molar Extinction Coefficient (ε) | Data not readily available for this compound. | For comparison, Rhodamine B in ethanol has a molar extinction coefficient of approximately 106,000 cm⁻¹M⁻¹ at its absorption maximum.[3] Rhodamine dyes, in general, are known for their high molar extinction coefficients. |

| Fluorescence Quantum Yield (Φ) | Data not readily available for this compound. | Rhodamine dyes are known for their high fluorescence quantum yields. For instance, the quantum yield of Rhodamine B in ethanol is reported to be around 0.7. The quantum yield is highly dependent on the solvent. |

| Solubility | Soluble in DMSO |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, DMSO)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

-

Working Solution Preparation: Dilute the stock solution with the desired spectroscopic solvent (e.g., ethanol) to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength. This is crucial to avoid inner-filter effects.

-

Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation and emission slit widths (e.g., 2-5 nm).

-

-

Emission Spectrum Measurement:

-

Place a cuvette with the solvent blank in the sample holder and record a blank spectrum.

-

Replace the blank with the this compound working solution.

-

Set the excitation wavelength to the known absorption maximum (e.g., 643 nm).

-

Scan a range of emission wavelengths (e.g., 650 nm to 800 nm) to obtain the emission spectrum.

-

-

Excitation Spectrum Measurement:

-

Keep the this compound working solution in the sample holder.

-

Set the emission wavelength to the peak of the measured emission spectrum (e.g., 664 nm).

-

Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm) to obtain the excitation spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectra.

-

Identify the wavelengths of maximum intensity for both the excitation and emission spectra.

-

Mitochondrial Staining in Live Cells

This compound can be used for staining mitochondria in live cells. The following is a general protocol that can be adapted for specific cell types and experimental conditions.

Materials:

-

Live cells cultured on coverslips or in imaging dishes

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy5)

Procedure:

-

Preparation of Staining Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically but typically ranges from 100 nM to 1 µM.

-

Cell Staining:

-

Remove the culture medium from the live cells.

-

Add the pre-warmed staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or complete medium to remove unbound dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the stained mitochondria using a fluorescence or confocal microscope. Use an appropriate filter set that matches the excitation and emission spectra of this compound.

-

Visualizations

Experimental Workflow for Mitochondrial Staining

The following diagram illustrates the general workflow for staining mitochondria in live cells with this compound for fluorescence microscopy analysis.

Caption: Workflow for live-cell mitochondrial staining using this compound.

Logical Relationship of Spectroscopic Analysis

This diagram outlines the logical steps involved in the spectroscopic analysis of a fluorescent dye like this compound.

Caption: Logical flow for determining the spectral characteristics of this compound.

References

Rhodamine 700: A Technical Guide to its Photophysical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Rhodamine 700, a near-infrared fluorescent dye with applications in laser technology and mitochondrial staining. Due to the limited availability of comprehensive published data on its quantum yield and molar extinction coefficient, this guide also furnishes detailed experimental protocols for their determination, empowering researchers to characterize this fluorophore for their specific applications.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a related compound. It is important to note that definitive values for the quantum yield and molar extinction coefficient of this compound are not consistently reported in readily accessible literature.

Table 1: Spectral Properties of this compound Perchlorate

| Property | Wavelength (nm) | Solvent |

| Absorption Maximum | 647 | Methanol |

| Fluorescence Maximum | 673 | Methanol |

| Absorption Maximum | 652 | Methanol/Water (7/3) |

| Lasing Range | 710-750 | Methanol |

| Lasing Range | 707-760 | Methanol/Water (7/3) |

| Lasing Range | 716-754 | Methanol |

| Lasing Range | 730-818 | DMSO |

Data sourced from commercial supplier information.

Table 2: Molar Absorptivity of a Structurally Related Rhodamine Dye

| Compound | Molar Absorptivity (ε) at λmax | Solvent |

| Rhodamine 640 Perchlorate | 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567 nm) | Not Specified |

Disclaimer: This value is for a related compound, Rhodamine 640, and should be used with caution as a rough estimate for this compound.[1]

Experimental Protocols

Given the scarcity of published quantum yield and extinction coefficient values for this compound, the following detailed protocols provide a framework for their experimental determination. These protocols are based on established methods for characterizing fluorescent dyes.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of the sample (this compound) to that of a standard with a known quantum yield.

1. Materials and Equipment:

-

Spectrofluorometer with a corrected emission spectrum feature.

-

UV-Vis Spectrophotometer.

-

Quartz cuvettes (1 cm path length).

-

This compound.

-

A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or another well-characterized near-infrared dye).

-

Spectroscopic grade solvent (e.g., methanol or ethanol).

2. Protocol:

-

Prepare Stock Solutions: Prepare stock solutions of both this compound and the fluorescence standard in the chosen solvent.

-

Prepare Dilutions for Absorbance Measurement: From the stock solutions, prepare a series of dilutions for both the sample and the standard.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Record Fluorescence Spectra:

-

Excite the sample and standard solutions at the same wavelength.

-

Record the corrected fluorescence emission spectra over the entire emission range for both the sample and the standard.

-

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I_s and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_s and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

η_s and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.

1. Materials and Equipment:

-

UV-Vis Spectrophotometer.

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

Quartz cuvettes (1 cm path length).

-

This compound.

-

Spectroscopic grade solvent (e.g., methanol or ethanol).

2. Protocol:

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Prepare a Series of Dilutions: Prepare a series of dilutions with known concentrations from the stock solution.

-

Measure Absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λ_max) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Plot a Calibration Curve: Plot a graph of absorbance versus concentration.

-

Calculate Molar Extinction Coefficient: The molar extinction coefficient (ε) can be determined from the slope of the calibration curve, which according to the Beer-Lambert law (A = εcl) is equal to ε * l, where 'l' is the path length of the cuvette (typically 1 cm). Therefore, the slope of the line is the molar extinction coefficient.

Caption: Experimental workflow for determining the molar extinction coefficient.

References

A Technical Guide to Commercial Rhodamine 700: Sourcing, Purity, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity specifications, and key applications of Rhodamine 700, a near-infrared fluorescent dye. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the procurement and utilization of this versatile fluorophore.

Commercial Sources and Purity of this compound

This compound is available from a variety of commercial suppliers, with purity levels being a critical factor for reliable and reproducible experimental outcomes. The quality of the dye can significantly impact its fluorescent properties and specificity in staining applications. Below is a summary of prominent suppliers and their stated purity specifications.

| Supplier | Catalog Number | Stated Purity/Analysis Method |

| Tokyo Chemical Industry (TCI) | R0189 | >90.0% (HPLC)[1] |

| MedChemExpress | HY-D1174 | 98.50%[2] |

| GlpBio | GC13529 | >98.00%[3] |

| Creative BioMart | DYE-183 | >80%, >90%, or >95% by SDS-PAGE[4] |

| AAT Bioquest | 67 | Fluorescence reference standard[5] |

| Santa Cruz Biotechnology | sc-215892 | - |

| Biomol | T34319 | - |

Note: Purity specifications can vary by lot. It is recommended to request a lot-specific Certificate of Analysis (CoA) for critical applications.

Experimental Protocols

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of fluorescent dyes like this compound. While supplier-specific protocols may vary, a general reverse-phase HPLC method can be employed.

Objective: To separate and quantify this compound from potential impurities.

Instrumentation:

-

HPLC system with a UV-Vis or fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate or phosphoric acid (for mobile phase modification)

-

This compound standard of known purity

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in a suitable solvent such as methanol or DMSO. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a known concentration.

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase for rhodamine analysis is a gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5). A typical gradient might start at a lower acetonitrile concentration and ramp up to a higher concentration to elute compounds of varying polarity.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Set the detector to the maximum absorption wavelength of this compound (approximately 640-650 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standards and the sample. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Mitochondrial Staining in Live Cells

This compound is frequently used to stain mitochondria in living cells, leveraging the mitochondrial membrane potential for its accumulation.

Objective: To visualize mitochondria in live cells using this compound.

Materials:

-

Live cells cultured on glass-bottom dishes or coverslips

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration (typically in the range of 100-500 nM). The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or culture medium to remove excess dye.

-

Imaging: Image the cells immediately using a fluorescence microscope.

Application in Assessing Mitochondrial Membrane Potential

This compound, as a cationic and lipophilic dye, accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This property allows it to be used as an indicator of mitochondrial health. Healthy, energized mitochondria with a high membrane potential will exhibit bright fluorescence, while depolarized mitochondria in unhealthy or apoptotic cells will show reduced fluorescence.

References

- 1. This compound 63561-42-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound - Creative BioMart [creativebiomart.net]

- 5. This compound *Fluorescence reference standard* | CAS 63561-42-2 | AAT Bioquest | Biomol.com [biomol.com]

Methodological & Application

Application Notes and Protocols for Live-Cell Mitochondrial Staining with Rhodamine 700

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 700 is a lipophilic cationic fluorescent dye characterized by its near-infrared fluorescence, making it a valuable tool for live-cell imaging.[1][2][3] Its accumulation in mitochondria is driven by the negative mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function.[4][5] Consequently, the fluorescence intensity of this compound can be used to assess mitochondrial activity, cellular energy metabolism, and apoptosis. This document provides a comprehensive guide to the use of this compound for live-cell mitochondrial staining, including detailed protocols, data tables, and troubleshooting advice.

Chemical and Spectral Properties

Proper handling and storage of this compound are crucial for optimal performance. The dye is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and should be stored at -20°C, protected from light and moisture. The key chemical and spectral properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₆ClF₃N₂O₅ | |

| Molecular Weight | 538.9 g/mol | |

| Excitation Maximum (λex) | 643 nm | |

| Emission Maximum (λem) | 664 nm | |

| Solubility | DMSO | |

| Appearance | Blue solid |

Mechanism of Action

The accumulation of this compound within mitochondria is primarily dependent on the mitochondrial membrane potential (ΔΨm). Healthy, respiring cells maintain a significant negative charge inside the mitochondrial matrix relative to the cytoplasm. As a lipophilic cation, this compound passively diffuses across the plasma membrane and is electrophoretically driven into the negatively charged mitochondrial matrix. This results in a higher concentration of the dye within the mitochondria compared to the cytoplasm, leading to bright mitochondrial staining. A decrease in ΔΨm, which is an early hallmark of apoptosis and cellular stress, leads to a reduction in the accumulation of this compound in the mitochondria and a corresponding decrease in fluorescence intensity.

Experimental Protocols

The following protocols provide a general guideline for staining live cells with this compound. Optimal conditions, particularly dye concentration and incubation time, may vary depending on the cell type and experimental setup and should be determined empirically.

Reagent Preparation

-

This compound Stock Solution (1 mM): Dissolve 1 mg of this compound (MW: 538.9 g/mol ) in 1.855 mL of high-quality, anhydrous DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Live-Cell Staining Protocol for Fluorescence Microscopy

This protocol is optimized for cells grown in a 35 mm imaging dish or on coverslips in a 6-well plate.

-

Cell Seeding: Seed cells on a suitable imaging dish or coverslips and culture until they reach the desired confluency.

-

Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS). A recommended starting concentration range is 50-500 nM.

-

Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells, ensuring the entire surface is covered.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined for each cell type to achieve bright mitochondrial staining with minimal background fluorescence.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, complete cell culture medium or PBS to remove any unbound dye.

-

Imaging: Add fresh, pre-warmed complete medium to the cells. Image the cells immediately using a fluorescence microscope equipped with appropriate filters for this compound (Excitation/Emission: ~643/664 nm).

Protocol for Quantitative Analysis by Flow Cytometry

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add the this compound working solution to the cell suspension. A titration of concentrations (e.g., 10-200 nM) is recommended to determine the optimal concentration.

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: After incubation, centrifuge the cells to pellet them, remove the supernatant, and wash the cell pellet once with pre-warmed PBS.

-

Resuspension: Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Analysis: Analyze the stained cells on a flow cytometer equipped with a laser and filter set appropriate for this compound (e.g., excitation with a red laser and emission collected with a filter around 660-670 nm).

Data Presentation

The following table summarizes typical experimental parameters for mitochondrial staining using rhodamine-based dyes. Note that specific values for this compound should be optimized for your experimental system.

| Parameter | Recommended Range | Notes |

| Working Concentration | 50 - 500 nM | Higher concentrations may lead to cytotoxicity and non-specific staining. |

| Incubation Time | 15 - 45 minutes | Longer incubation times may increase background fluorescence and cytotoxicity. |

| Incubation Temperature | 37°C | Standard cell culture conditions. |

| Excitation Wavelength | ~643 nm | |

| Emission Wavelength | ~664 nm |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Staining | - Low dye concentration- Short incubation time- Depolarized mitochondria | - Increase this compound concentration- Increase incubation time- Use a positive control for healthy mitochondrial membrane potential (e.g., untreated cells) |

| High Background/Cytoplasmic Staining | - High dye concentration- Long incubation time- Inadequate washing | - Decrease this compound concentration- Reduce incubation time- Increase the number and duration of wash steps |

| Phototoxicity/Cell Death | - High dye concentration- Prolonged light exposure | - Use the lowest effective dye concentration- Minimize light exposure during imaging by using neutral density filters and reducing exposure times |

| Signal Fades Quickly (Photobleaching) | - High laser power- Continuous exposure | - Reduce laser power- Use an anti-fade mounting medium if applicable for fixed-cell imaging- Acquire images in a single plane or with minimal z-stacks |

Cytotoxicity Assessment

It is crucial to assess the potential cytotoxicity of this compound at the determined optimal concentration for your specific cell type and experimental duration. A simple method to evaluate cytotoxicity is to perform a standard cell viability assay (e.g., using Calcein-AM for live cells or a membrane-impermeant dye like Propidium Iodide for dead cells) on cells incubated with a range of this compound concentrations for the intended experimental time.

Conclusion

This compound is a valuable near-infrared fluorescent probe for visualizing mitochondria in living cells. Its accumulation is dependent on the mitochondrial membrane potential, making it a useful indicator of mitochondrial health and function. By following the provided protocols and optimizing conditions for your specific experimental needs, researchers can obtain reliable and high-quality data for a variety of applications in cell biology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound *CAS 63561-42-2* | AAT Bioquest [aatbio.com]

- 3. einsteinmed.edu [einsteinmed.edu]

- 4. Quantification of mitochondrial membrane potential in the isolated rat lung using rhodamine 6G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rhodamine 700 in Multi-Color Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 700 is a fluorescent dye belonging to the rhodamine family, characterized by its emission in the far-red to near-infrared region of the spectrum. This property makes it a valuable tool for multi-color fluorescence microscopy, as its spectral characteristics allow for minimal overlap with commonly used fluorophores in the blue, green, and red channels. This attribute is particularly advantageous in complex experimental setups, reducing spectral bleed-through and enabling clearer differentiation of multiple targets within a single sample. This compound is particularly noted for its utility in staining mitochondria in live cells and can be conjugated to antibodies and other biomolecules for specific labeling in both live and fixed-cell imaging applications.[1][2][3]

This document provides detailed application notes and experimental protocols for the effective use of this compound in multi-color fluorescence microscopy.

Data Presentation

Photophysical Properties of this compound and Spectrally Similar Fluorophores

For successful multi-color imaging, it is crucial to select fluorophores with well-separated excitation and emission spectra. The following table summarizes the key spectral properties of this compound and other commonly used fluorophores to facilitate the design of multi-color imaging experiments.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| This compound | ~643 | ~664 | Data not readily available | Data not readily available |

| SiR700 | 690 | 715 | ~100,000 | ~0.10 |

| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |

| Cy5 | 649 | 670 | 250,000 | 0.27 |

| DAPI | 358 | 461 | 27,000 | ~0.92 (bound to DNA) |

| FITC | 495 | 519 | 75,000 | 0.95 |

| TRITC | 557 | 576 | 85,000 | 0.28 |

Note: The quantum yield and extinction coefficient for this compound are not consistently reported in the literature. SiR700, a silicon-rhodamine derivative with similar spectral properties, is included for comparison. The performance of this compound can be benchmarked against spectrally similar dyes like Alexa Fluor 647 and Cy5.

Recommended Filter Sets for this compound

Optimal detection of this compound fluorescence requires appropriate filter sets to maximize signal collection while minimizing background and bleed-through from other fluorophores.

| Filter Component | Recommended Wavelength Range (nm) |

| Excitation Filter | 620 - 650 |

| Dichroic Mirror | ~660 |

| Emission Filter | 670 - 720 |

Experimental Protocols

Protocol 1: Indirect Immunofluorescence Staining of Fixed Cells

This protocol describes the use of a this compound-conjugated secondary antibody to detect a primary antibody targeting a specific protein in fixed cells.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% normal serum (from the same species as the secondary antibody) in PBS

-

Primary antibody (specific to the target protein)

-

This compound-conjugated secondary antibody (specific to the host species of the primary antibody)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Culture: Culture cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5]

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-